molecular formula C10H11N3 B143394 N-Methyl-1-(quinoxalin-2-yl)methanamine CAS No. 136727-13-4

N-Methyl-1-(quinoxalin-2-yl)methanamine

Cat. No. B143394
CAS RN: 136727-13-4
M. Wt: 173.21 g/mol
InChI Key: RGTUTUTVYIMVEK-UHFFFAOYSA-N
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Description

N-Methyl-1-(quinoxalin-2-yl)methanamine, commonly known as NMQX, is an organic compound that is widely used in scientific research. It is a derivative of quinoxaline, a heterocyclic compound that is composed of two fused benzene rings and a nitrogen atom. NMQX has a wide range of applications in the scientific field due to its unique properties and its ability to interact with other compounds in a variety of ways.

properties

IUPAC Name

N-methyl-1-quinoxalin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-11-6-8-7-12-9-4-2-3-5-10(9)13-8/h2-5,7,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTUTUTVYIMVEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576705
Record name N-Methyl-1-(quinoxalin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(quinoxalin-2-yl)methanamine

CAS RN

136727-13-4
Record name N-Methyl-1-(quinoxalin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The 2-(bromomethyl)quinoxaline (3.0 g, 13.4 mmol) was added portionwise to a stirring solution of methylamine (30%) in ethanol (100 mL) at 0° C. The reaction was stirred at 0° C. for 2 hours, concentrated, and partitioned between 10% aqueous potassium carbonate/ethyl acetate. The organic phase was dried (MgSO4), decolorized (charcoal) and concentrated. Purification was accomplished by eluting the sample through a short silica plug to yield 1.80 g (78%) of a brown oil.
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78%

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